Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl
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Overview
Description
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.
2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.
4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.
Uniqueness
This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
4568-82-5 |
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Molecular Formula |
C11H6I2O3 |
Molecular Weight |
439.97 g/mol |
IUPAC Name |
furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H |
InChI Key |
DSMAKSBPYQIPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
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